molecular formula C19H19Cl2NO6 B4689676 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid

2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid

Cat. No.: B4689676
M. Wt: 428.3 g/mol
InChI Key: PVDCMTQEWPOSLT-UHFFFAOYSA-N
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Description

2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C19H19Cl2NO6. This compound is known for its unique chemical structure, which includes a dichlorophenoxy group, a butanoyl group, and a dimethoxybenzoic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product[3][3].

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-[4-(2,4-dichlorophenoxy)butanoylamino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO6/c1-26-16-9-12(19(24)25)14(10-17(16)27-2)22-18(23)4-3-7-28-15-6-5-11(20)8-13(15)21/h5-6,8-10H,3-4,7H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDCMTQEWPOSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid
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2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid
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2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid
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2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid
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2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid
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2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid

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